molecular formula C14H14ClN5S B10953640 N-(3-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

N-(3-chlorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

Cat. No.: B10953640
M. Wt: 319.8 g/mol
InChI Key: TVUUKPSCOYQJQQ-UHFFFAOYSA-N
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Description

N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a complex organic compound that features a combination of a chlorophenyl group, a pyrazole moiety, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multi-step reactions. One common method starts with the preparation of the 3,5-dimethyl-1H-pyrazole, which is then reacted with appropriate reagents to introduce the thiadiazole ring. The final step involves the coupling of the chlorophenyl group to the thiadiazole-pyrazole intermediate .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications .

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the aromatic ring .

Scientific Research Applications

N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-CHLOROPHENYL)-N-{5-[(3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14ClN5S

Molecular Weight

319.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-5-[(3,5-dimethylpyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H14ClN5S/c1-9-6-10(2)20(19-9)8-13-17-18-14(21-13)16-12-5-3-4-11(15)7-12/h3-7H,8H2,1-2H3,(H,16,18)

InChI Key

TVUUKPSCOYQJQQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NN=C(S2)NC3=CC(=CC=C3)Cl)C

Origin of Product

United States

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